N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
Description
N-(5-((2-((2-Fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a 1,3,4-thiadiazole derivative characterized by a benzamide moiety at position 2 and a thioether-linked 2-fluorophenylaminoethyl group at position 5 of the heterocyclic core. The compound’s structural complexity arises from its substitution pattern, which combines aromatic, amide, and thioether functionalities. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with strategies for enhancing metabolic stability and target affinity through fluorination and hydrophobic substituents (e.g., 3,4-dimethylbenzamide) .
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c1-11-7-8-13(9-12(11)2)17(26)22-18-23-24-19(28-18)27-10-16(25)21-15-6-4-3-5-14(15)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRCLQXRFDEKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s 1,3,4-thiadiazole core is a common scaffold in medicinal chemistry. Below is a comparative analysis with structurally related derivatives:
Key Observations :
Substituent Impact on Activity: Fluorinated aromatic groups (e.g., 2-fluorophenyl in the target, 2,4-difluorobenzamide in ) enhance metabolic stability and target binding via hydrophobic and electronic effects.
Synthetic Strategies :
- Thioether formation (e.g., alkylation of thiadiazole-2-thiols with α-halogenated ketones or amines) is a shared step in synthesizing thiadiazole derivatives .
- Amidation reactions (e.g., coupling benzoyl chlorides with thiadiazole amines) are critical for introducing aromatic substituents .
Spectroscopic Trends :
- IR Spectroscopy : Absence of ν(S–H) (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer, a feature consistent with 1,2,4-triazole-thione derivatives .
- NMR : Aromatic protons in benzamide/benzylidene groups typically resonate at δ 7.0–8.5 ppm, while aliphatic thioether chains appear at δ 2.5–4.0 ppm .
Biological Relevance: Thiadiazole derivatives with sulfonamide or benzamide substituents exhibit diverse activities, including acetylcholinesterase inhibition and antiparasitic effects .
Data Tables
Table 1: Comparative Spectral Data of Selected Thiadiazole Derivatives
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide?
- Answer : Synthesis involves multi-step reactions, including thiadiazole ring formation, thioether linkage, and amide bond coupling. Key optimizations include:
- Catalyst selection : Use coupling agents like EDCI/HOBt for amide bond formation to minimize racemization .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction efficiency .
- Purity monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity (>95%) before proceeding .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Answer : A combination of spectroscopic and chromatographic methods is required:
- NMR spectroscopy : - and -NMR verify substituent positions (e.g., 2-fluorophenyl and dimethylbenzamide groups) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak matching theoretical mass) .
- IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm for amides) .
- HPLC : Purity assessment with reverse-phase C18 columns and UV detection at 254 nm .
Q. How should researchers design initial biological activity screens for this compound?
- Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
- Answer :
- Functional group variation : Synthesize analogs with modified substituents (e.g., replacing 2-fluorophenyl with 3-chlorophenyl) to assess impact on bioactivity .
- Biological testing : Compare IC values across analogs to identify critical pharmacophores .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .
Q. What computational strategies are effective for identifying potential biological targets of this compound?
- Answer :
- Phylogenetic profiling : Compare compound activity across species with divergent enzyme orthologs .
- Molecular dynamics simulations : Analyze stability of ligand-target complexes (e.g., using GROMACS) to refine binding hypotheses .
- Chemoproteomics : Use affinity-based probes to pull down interacting proteins from cell lysates .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC values across studies)?
- Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Cross-validate with orthogonal assays : Confirm antiproliferative effects via clonogenic assays if MTT results are inconsistent .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding factors .
Q. What methodologies optimize solubility and bioavailability for in vivo studies of this compound?
- Answer :
- Salt formation : Screen with counterions (e.g., HCl, sodium) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles to improve pharmacokinetics .
- LogP adjustment : Introduce polar groups (e.g., -OH, -SOH) while monitoring permeability via Caco-2 cell assays .
Q. How can reaction mechanisms for key synthetic steps (e.g., thiadiazole ring formation) be elucidated?
- Answer :
- Kinetic studies : Monitor intermediate formation via -NMR at timed intervals .
- Isotopic labeling : Use -labeled reagents to trace oxygen incorporation in amide bonds .
- DFT calculations : Model transition states and activation energies (e.g., Gaussian 09) to propose mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
